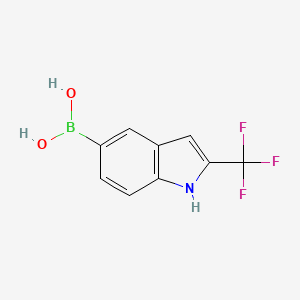

2-(trifluoromethyl)-1H-indol-5-ylboronicacid

Description

BenchChem offers high-quality 2-(trifluoromethyl)-1H-indol-5-ylboronicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(trifluoromethyl)-1H-indol-5-ylboronicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H7BF3NO2 |

|---|---|

Molecular Weight |

228.97 g/mol |

IUPAC Name |

[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid |

InChI |

InChI=1S/C9H7BF3NO2/c11-9(12,13)8-4-5-3-6(10(15)16)1-2-7(5)14-8/h1-4,14-16H |

InChI Key |

ZZTYIVBTARJWBY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)NC(=C2)C(F)(F)F)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid: A Technical Guide for Advanced Research

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, a valuable building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group at the 2-position of the indole scaffold, combined with the versatile reactivity of a boronic acid at the 5-position, makes this molecule a highly sought-after intermediate for the synthesis of complex therapeutic agents. This guide details a robust and well-precedented synthetic approach, starting from the commercially available 5-bromo-2-(trifluoromethyl)-1H-indole. Key aspects of the synthesis, including mechanistic insights, detailed experimental protocols, characterization, and purification strategies, are discussed to provide researchers, scientists, and drug development professionals with a practical and scientifically sound resource.

Introduction: The Significance of Fluorinated Indole Boronic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The CF3 group's strong electron-withdrawing nature and steric bulk can lead to enhanced efficacy and improved pharmacokinetic profiles of drug candidates.[1]

Boronic acids, and their corresponding esters, are exceptionally versatile synthetic intermediates, most notably for their participation in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4] This reaction allows for the formation of carbon-carbon bonds with a wide range of functional group tolerance and under relatively mild conditions.[3] Consequently, 2-(trifluoromethyl)-1H-indol-5-ylboronic acid serves as a powerful linchpin for the convergent synthesis of complex molecules, enabling the introduction of diverse aryl and heteroaryl substituents at the 5-position of the indole ring.

This guide will focus on a practical and reliable synthetic route to the title compound, leveraging established and well-documented chemical transformations.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid points to 5-bromo-2-(trifluoromethyl)-1H-indole as a key intermediate. This strategy is predicated on the well-established methods for converting aryl bromides to aryl boronic acids. Two primary synthetic disconnections are considered:

-

Route A: Lithiation-Borylation: This classic approach involves a halogen-metal exchange of the aryl bromide with an organolithium reagent, followed by trapping the resulting aryllithium species with a boron electrophile.

-

Route B: Palladium-Catalyzed Borylation (Miyaura Borylation): This method utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent.

Both routes are viable and widely used in organic synthesis. The choice between them may depend on factors such as substrate compatibility, availability of reagents, and desired scale of the reaction. This guide will provide a detailed protocol for the lithiation-borylation approach due to its often high yields and the avoidance of expensive palladium catalysts and ligands for the borylation step itself, although a palladium catalyst is often used in the subsequent Suzuki-Miyaura coupling reactions with the product.

Caption: Experimental workflow for the synthesis of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-(trifluoromethyl)-1H-indole (1.0 eq.). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the cooled solution, ensuring the internal temperature remains below -70 °C.

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour. Successful lithiation is crucial for the subsequent borylation step.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2). Stir vigorously for 30 minutes to hydrolyze the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO4).

-

Concentration: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The crude 2-(trifluoromethyl)-1H-indol-5-ylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel.

Mechanistic Insights

The synthesis proceeds through a two-step mechanism:

-

Lithium-Halogen Exchange: The highly polar carbon-lithium bond of n-BuLi facilitates the exchange with the bromine atom on the indole ring at low temperatures. This forms a highly reactive aryllithium intermediate. The low temperature is critical to prevent side reactions, such as the deprotonation of the indole N-H.

-

Nucleophilic Attack and Hydrolysis: The nucleophilic aryllithium species attacks the electrophilic boron atom of triisopropyl borate, forming a boronate complex. Upon acidic workup, the isopropoxy groups are hydrolyzed to hydroxyl groups, yielding the final boronic acid product.

Characterization and Purity Assessment

The final product and intermediates should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 11B NMR are essential for structural elucidation and purity assessment. The disappearance of the proton signal in the aromatic region corresponding to the 5-position and the appearance of a characteristic boronic acid proton signal are indicative of a successful reaction.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield | Incomplete lithiation due to moisture or low-quality n-BuLi. | Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Titrate the n-BuLi solution before use to determine its exact concentration. |

| Side reactions, such as N-H deprotonation. | Consider N-protection of the indole (e.g., with a Boc or SEM group) prior to lithiation, followed by deprotection after borylation. | |

| Formation of Byproducts | Reaction temperature too high during n-BuLi addition. | Maintain a strict temperature control at -78 °C during the addition of n-BuLi and the borate ester. |

| Incomplete hydrolysis of the borate ester. | Ensure sufficient time and vigorous stirring during the acidic workup. | |

| Difficulty in Purification | Presence of boronic anhydride or other boron-containing impurities. | Purification can be challenging. Consider converting the crude boronic acid to its pinacol boronate ester for easier purification by chromatography, followed by hydrolysis if the free boronic acid is required. |

Conclusion

The synthesis of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is a key process for accessing novel and complex indole derivatives for drug discovery and development. The presented guide outlines a robust and reliable method via the lithiation-borylation of 5-bromo-2-(trifluoromethyl)-1H-indole. By understanding the underlying chemistry and paying close attention to experimental details, researchers can efficiently synthesize this valuable building block for their research endeavors. The versatility of the resulting boronic acid in subsequent cross-coupling reactions opens up a vast chemical space for the exploration of new therapeutic agents.

References

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

- Beilstein Archives. (n.d.).

- Thieme. (2015).

- Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.

- MDPI. (2019). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

- ChemScene. (n.d.). (7-Fluoro-1H-indol-5-yl)boronic acid.

- Royal Society of Chemistry. (2020).

- Wiley-VCH. (2022).

- Royal Society of Chemistry. (2015).

- BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-1H-indole-2-carboxylic acid.

- Aggarwal, V. K. (2018).

- ResearchGate. (2025).

- Szabó, K. J. (n.d.).

- ChemNet. (n.d.). 837392-60-6 1H-Indole, 5-bromo-2-(trifluoromethyl)-.

- MolAid. (n.d.). 2-(trifluoromethyl)-1H-indol-5-ylboronicacid | 1236071-90-1.

- PubMed. (2020). Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters.

- National Center for Biotechnology Information. (n.d.).

- University of Bristol Research Portal. (2019).

- MDPI. (2024). Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.

- MDPI. (2025).

- ResearchGate. (n.d.).

- ACS Publications. (2020).

- National Center for Biotechnology Information. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid.

- Arkivoc. (2011).

- MDPI. (2025).

- National Center for Biotechnology Information. (2020).

- MDPI. (2019).

Sources

- 1. (2-Formyl-5-(trifluoromethyl)phenyl)boronic acid | 1204580-94-8 [sigmaaldrich.com]

- 2. Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lab Reporter [fishersci.se]

- 4. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid

This technical guide provides an in-depth analysis of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid , a specialized organoboron intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs).

Executive Summary

2-(Trifluoromethyl)-1H-indol-5-ylboronic acid (CAS 1236071-90-1 ) represents a "privileged scaffold" in modern medicinal chemistry. It combines the structural rigidity and hydrogen-bonding capability of the indole core with the metabolic stability and lipophilicity of the trifluoromethyl (CF

This compound is primarily utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to generate 5-aryl or 5-heteroaryl indoles. These motifs are ubiquitous in kinase inhibitors, HCV NS5B polymerase inhibitors, and modulators of G-protein-coupled receptors (GPCRs). The presence of the C2-CF

Chemical Identity & Physical Properties[1][2]

| Parameter | Specification |

| Chemical Name | 2-(Trifluoromethyl)-1H-indol-5-ylboronic acid |

| CAS Number | 1236071-90-1 |

| Molecular Formula | C |

| Molecular Weight | 228.96 g/mol |

| Appearance | Off-white to tan powder |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in CH |

| Storage | 2–8°C (Desiccate); Inert atmosphere (Argon/Nitrogen) |

| SMILES | OB(O)c1ccc2[nH]c(C(F)(F)F)cc2c1 |

Note on CAS Specificity: Researchers must distinguish between the free acid (CAS 1236071-90-1) and the pinacol ester derivative, which is often used interchangeably in catalog databases but possesses distinct solubility and reactivity profiles.

Synthetic Engineering & Pathways

The synthesis of this boronic acid requires a strategic approach to install the electron-withdrawing CF

Preferred Synthetic Route

The most robust industrial route involves the construction of the 2-CF

-

Indole Formation: Cyclization of 2-alkynylanilines with trifluoromethyl sources (e.g., Ruppert-Prakash reagent or fluoroform-derived CuCF

) via a domino trifluoromethylation/cyclization sequence. -

Regioselective Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) at the C5 position. The C2-CF

group deactivates the C3 position, directing halogenation to the benzene ring (C5). -

Miyaura Borylation: Palladium-catalyzed cross-coupling of the 5-bromo intermediate with bis(pinacolato)diboron, followed by optional hydrolysis to the free acid.

Synthetic Workflow Diagram

Caption: Figure 1. Convergent synthetic pathway for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, highlighting the critical intermediate 5-bromo-2-(trifluoromethyl)indole.

Reaction Engineering: Suzuki-Miyaura Coupling

The electron-deficient nature of the indole ring (due to the CF

Optimized Protocol

-

Scale: 1.0 mmol

-

Catalyst: Pd(dppf)Cl

·CH -

Base: K

PO -

Solvent: 1,4-Dioxane / Water (9:1) or Anhydrous DMF.

-

Temperature: 80–90°C.

Step-by-Step Methodology:

-

Charge: In a glovebox or under N

flow, add the aryl halide (1.0 equiv), 2-(trifluoromethyl)-1H-indol-5-ylboronic acid (1.2 equiv), Pd(dppf)Cl -

Solvate: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).

-

Seal & Heat: Seal the vial with a Teflon-lined cap. Heat to 85°C for 4–12 hours. Monitor via LC-MS (Target M+1).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). Note: The indole NH is acidic; avoid highly basic additives in the mobile phase.

Medicinal Chemistry Applications

Structural Advantages

-

Metabolic Blockade: The C2 position of indole is a primary site for metabolic oxidation (via cytochrome P450s). Substituting hydrogen with CF

blocks this pathway, extending the half-life ( -

Lipophilicity: The CF

group increases logP, improving membrane permeability and blood-brain barrier (BBB) penetration. -

Electronic Modulation: The strong electron-withdrawing nature of CF

reduces the electron density of the indole ring, increasing the acidity of the N-H proton. This can strengthen hydrogen bonding interactions with residues like Asp or Glu in kinase hinge regions.

Target Classes

-

HCV NS5B Polymerase Inhibitors: Indole-5-boronic acids are used to construct the biaryl core of non-nucleoside inhibitors. The 2-CF

group fits into hydrophobic pockets of the viral enzyme. -

Kinase Inhibitors (e.g., c-Met, VEGFR): The 5-arylindole motif mimics the adenine base of ATP. The 2-CF

group provides selectivity by exploiting the "gatekeeper" regions of the kinase ATP-binding pocket.

References

-

MolAid Chemical Database. (2025). 2-(trifluoromethyl)-1H-indol-5-ylboronic acid (CAS 1236071-90-1).

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

-

BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, a molecule of significant interest in medicinal chemistry and materials science.[1][2] The strategic combination of a trifluoromethyl group, an indole scaffold, and a boronic acid moiety presents a unique analytical challenge. This guide will navigate through a multi-technique approach, emphasizing not just the "how" but the "why" behind each experimental choice, ensuring a robust and unambiguous structural confirmation.

Introduction to 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid: A Molecule of Interest

Indole derivatives are a cornerstone in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals.[2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Boronic acids are versatile functional groups, renowned for their role in the Suzuki-Miyaura cross-coupling reaction and their ability to form reversible covalent bonds with diols, a feature exploited in chemical sensors and drug delivery.[4][5] The convergence of these three motifs in 2-(trifluoromethyl)-1H-indol-5-ylboronic acid creates a compound with considerable potential in various scientific domains.

The Analytical Blueprint: A Multi-Faceted Approach to Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For our target molecule, a suite of NMR experiments is required to probe the different nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) and their connectivity.

¹H NMR: Mapping the Proton Environment

Rationale: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Spectral Features:

-

Indole NH Proton: A broad singlet in the downfield region (typically δ 10-12 ppm), characteristic of an acidic proton.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (δ 7-8 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., doublets, and singlets).

-

Boronic Acid OH Protons: These protons often exchange with solvent and may appear as a broad singlet or may not be observed.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| Indole N-H | 10.0 - 12.0 | Broad Singlet | - |

| Aromatic C4-H | 7.5 - 7.8 | Doublet | ~8.0 |

| Aromatic C6-H | 7.2 - 7.5 | Doublet | ~8.0 |

| Aromatic C7-H | 7.0 - 7.3 | Singlet | - |

| Aromatic C3-H | 6.5 - 6.8 | Singlet | - |

| B(OH)₂ | 4.0 - 6.0 (variable) | Broad Singlet | - |

Experimental Protocol:

-

Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and analyze the chemical shifts and coupling constants.

¹³C NMR: Probing the Carbon Skeleton

Rationale: ¹³C NMR spectroscopy provides information about the number of different types of carbon atoms and their chemical environment.

Expected Spectral Features:

-

Indole Carbons: Aromatic carbons will appear in the range of δ 110-140 ppm.

-

CF₃-Substituted Carbon: The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

Boron-Substituted Carbon: The carbon attached to the boronic acid group will have a chemical shift in the aromatic region.

¹⁹F NMR: The Trifluoromethyl Signature

Rationale: ¹⁹F NMR is highly specific for fluorine-containing compounds and provides a clean spectrum with a wide chemical shift range, making it an excellent tool for confirming the presence and environment of the CF₃ group.[6][7]

Expected Spectral Features:

-

A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be indicative of the electronic environment of the trifluoromethyl group attached to the indole ring.[8]

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Tune the NMR spectrometer to the ¹⁹F frequency.

-

Acquire the ¹⁹F NMR spectrum. A reference compound like CFCl₃ is typically used.[7]

-

Process the data.

¹¹B NMR: Characterizing the Boronic Acid Moiety

Rationale: ¹¹B NMR spectroscopy is a direct and sensitive method for characterizing the hybridization state and coordination environment of the boron atom.[4][5]

Expected Spectral Features:

-

A single, relatively broad signal in the range of δ 20-30 ppm, characteristic of a trigonal planar (sp² hybridized) boronic acid.[5] The chemical shift can be sensitive to pH and solvent.[5]

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR, although a higher concentration may be beneficial.

-

Tune the NMR spectrometer to the ¹¹B frequency.

-

Acquire the ¹¹B NMR spectrum. Boron trifluoride etherate (BF₃·OEt₂) is a common external standard.

-

Process the data.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Rationale: Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this type of molecule.[9]

Expected Results:

-

Molecular Ion Peak: The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The high-resolution mass spectrum (HRMS) will provide the exact mass, which can be used to confirm the molecular formula (C₉H₇BF₃NO₂).

-

Isotopic Pattern: The presence of boron with its two isotopes, ¹⁰B (20%) and ¹¹B (80%), will result in a characteristic isotopic pattern for the molecular ion and boron-containing fragments, providing a definitive signature for the presence of boron.[10][11]

-

Fragmentation Pattern: Fragmentation of the molecule may involve the loss of water, the boronic acid group, or cleavage of the indole ring, providing further structural clues.

Experimental Protocol:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a mass spectrometer.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Obtain a high-resolution mass spectrum to determine the exact mass.

Workflow for Integrated Spectroscopic Analysis

Caption: Integrated workflow for structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Expected Vibrational Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200-3600 | Broad, Strong |

| N-H Stretch (Indole) | 3300-3500 | Medium, Sharp |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C=C Stretch (Aromatic) | 1450-1600 | Medium to Strong |

| C-F Stretch | 1000-1400 | Strong |

| B-O Stretch | 1300-1400 | Strong |

Experimental Protocol:

-

Place a small amount of the solid sample on the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands.

X-ray Crystallography: The Definitive Solid-State Structure

Rationale: For crystalline solids, single-crystal X-ray diffraction provides an unambiguous three-dimensional structure, confirming connectivity, stereochemistry, and intermolecular interactions.[12]

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure using specialized software.

Logical Flow for Structure Confirmation

Caption: Decision-making flow for structural validation.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is a process of accumulating and cross-verifying evidence from multiple, independent analytical techniques. The convergence of data from NMR, MS, and IR spectroscopy provides a high degree of confidence in the assigned structure. When a crystalline sample is available, X-ray crystallography offers the ultimate, definitive proof. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities involving this promising molecule.

References

- D. G. Hall, Ed.

- T. D. James, S. Shinkai, "Boronic Acids in Sensor Design," in Topics in Current Chemistry, vol. 218, Springer, 2002, pp. 159-200.

- R. J. Sundberg, The Chemistry of Indoles. Academic Press, 1996.

- J.-P. Bégué, D. Bonnet-Delpon, Bioorganic and Medicinal Chemistry of Fluorine. Wiley, 2008.

- E. Vedejs, Ed., The Suzuki-Miyaura Cross-Coupling Reaction. Wiley, 2013.

- J. H. Gross, Mass Spectrometry: A Textbook, 3rd ed. Springer, 2017.

- L. D. Field, S. Sternhell, J. R.

- W. Clegg, X-Ray Crystallography. Oxford University Press, 2015.

-

K. Müller, C. Faeh, F. Diederich, "Fluorine in Pharmaceuticals: Looking Beyond Intuition," Science, vol. 317, no. 5846, pp. 1881-1886, 2007. [Link]

-

Structures of naturally occurring indole derivatives. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. [Link]

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

- Mass Spectrometry of Metal Compounds.

-

Mass spectrometry of inorganic, coordination and organometallic compounds. [Link]

-

Mass Spectrometry in Boron Chemistry. [Link]

-

Indole - Wikipedia. [Link]

-

Lecture_Structure-elucidation-of-indole.pdf. [Link]

-

Structure and Morphology of Indole Analogue Crystals. [Link]

-

Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. [Link]

-

CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. [Link]

-

Mass spectrometnc analysis for organic boron compounds. [Link]

-

A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. azom.com [azom.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

A Guide to the Spectral Analysis of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, a key building block in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predictive analysis. It is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this and related compounds. The guide outlines robust, field-proven protocols for data acquisition, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Structural Significance of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The incorporation of a trifluoromethyl (CF₃) group at the 2-position can significantly enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of the indole ring. Furthermore, the boronic acid moiety at the 5-position serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This makes 2-(trifluoromethyl)-1H-indol-5-ylboronic acid a valuable intermediate for the synthesis of complex pharmaceutical agents.

Accurate structural confirmation and purity assessment are paramount in drug development. NMR and MS are the cornerstone techniques for this purpose. This guide provides an in-depth analysis of the expected spectral features of the title compound, offering a predictive framework for its characterization.

Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei. For 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, ¹H, ¹³C, and ¹⁹F NMR are the most informative.

Expert Insight: The choice of a suitable deuterated solvent is critical for acquiring high-quality NMR data of boronic acids. Boronic acids have a propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar solvents like CDCl₃, which can lead to complex or broad spectra.[1] To mitigate this, polar, protic solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended. These solvents can break down boroxine structures by forming solvent adducts with the boronic acid.[1] For the purpose of this guide, DMSO-d₆ is selected as the reference solvent due to its ability to solubilize a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature studies.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is anticipated to display distinct signals for the indole N-H proton, the aromatic protons, and the B(OH)₂ protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H1 (N-H) | ~12.0 | br s | - | Broad singlet, chemical shift is concentration and temperature dependent. |

| H4 | ~7.95 | d | J = 8.5 | Deshielded due to proximity to the boronic acid group. |

| H6 | ~7.70 | dd | J = 8.5, 1.5 | Coupled to both H4 and H7. |

| H7 | ~7.50 | d | J = 1.5 | Appears as a narrow doublet or singlet-like signal. |

| H3 | ~6.80 | s | - | Singlet, characteristic of a proton at the 3-position of a 2-substituted indole. |

| B(OH)₂ | ~8.10 | br s | - | Broad singlet, protons exchange with residual water in the solvent. |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will be characterized by signals for the indole ring carbons and the trifluoromethyl carbon. A key feature will be the C-F coupling.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| C2 | ~135 | q | ²J(C-F) ≈ 35 | Quartet due to coupling with the three fluorine atoms. |

| C3 | ~105 | s | - | |

| C3a | ~128 | s | - | |

| C4 | ~125 | s | - | |

| C5 | ~130 | s | - | Carbon bearing the boronic acid; signal may be broad. |

| C6 | ~122 | s | - | |

| C7 | ~112 | s | - | |

| C7a | ~138 | s | - | |

| CF₃ | ~124 | q | ¹J(C-F) ≈ 275 | Large one-bond C-F coupling constant results in a distinct quartet.[2][3] |

Causality in Interpretation: The trifluoromethyl group is a strong electron-withdrawing group, which influences the chemical shifts of the carbon atoms in the indole ring. The carbon directly attached to the CF₃ group (C2) will exhibit a characteristic quartet in the proton-decoupled ¹³C NMR spectrum due to two-bond coupling with the three fluorine atoms (²J(C-F)). The CF₃ carbon itself will appear as a quartet with a much larger one-bond coupling constant (¹J(C-F)).[4][5][6]

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| C2-CF₃ | ~ -60 to -65 | s | Referenced to CFCl₃ (δ = 0 ppm). The exact chemical shift can be solvent-dependent.[7] |

Expert Insight: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus.[8] The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for detecting subtle changes in the electronic environment of the fluorine-containing moiety.[8]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids and is commonly coupled with high-resolution mass analyzers like Orbitrap or time-of-flight (TOF).[9][10][11]

Molecular Formula: C₉H₇BF₃NO₂ Monoisotopic Mass: 229.05 g/mol

Expected High-Resolution MS (HRMS) Data (ESI+)

| Ion | Calculated m/z |

| [M+H]⁺ | 230.0601 |

| [M+Na]⁺ | 252.0420 |

| [M+K]⁺ | 267.9980 |

Expected Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is expected to proceed through several characteristic pathways.

-

Loss of Water: A common fragmentation pathway for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group.

-

[M+H - H₂O]⁺: m/z 212.0495

-

[M+H - 2H₂O]⁺: m/z 194.0389

-

-

Loss of the Boronic Acid Group: Cleavage of the C-B bond can lead to the loss of the entire boronic acid moiety.

-

Indole Ring Fragmentation: The indole ring itself can undergo characteristic fragmentation, although this may require higher collision energies.[12][13][14][15]

A Note on Boroxines: In the gas phase, and particularly with certain ionization techniques, boronic acids can form boroxine trimers through dehydration. This would be observed as an ion at a much higher m/z corresponding to [3M - 3H₂O + H]⁺.[16][17] The use of appropriate solvents and ESI conditions can minimize the observation of these species.[18][19]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for acquiring high-quality NMR and MS data for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid into a clean, dry vial.

-

Add 0.6-0.7 mL of high-purity DMSO-d₆.

-

Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

-

Acquire a ¹⁹F NMR spectrum. This is typically a quick experiment due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Carefully phase correct each spectrum.

-

Apply a baseline correction algorithm.

-

Reference the spectra. The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) can be used for internal referencing. The ¹⁹F spectrum should be referenced to an external standard such as CFCl₃ (δ = 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks for all spectra to determine their chemical shifts.

-

MS Data Acquisition Workflow

Caption: Workflow for LC-MS data acquisition and analysis.

Detailed Steps:

-

Sample Preparation:

-

Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase of the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).

-

-

Instrument Setup and Data Acquisition:

-

The sample can be introduced into the ESI source via direct infusion or by injection onto a liquid chromatography (LC) system. LC separation is often preferred to separate the analyte from any potential impurities.

-

Set the ESI source to positive ion mode.

-

Acquire data in full scan mode over an appropriate mass range (e.g., m/z 100-500) to detect the protonated molecule [M+H]⁺.

-

Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense ion in the full scan spectrum, which should correspond to the [M+H]⁺ of the target compound.

-

-

Data Analysis:

-

Analyze the full scan data to determine the accurate mass of the parent ion.

-

Use the accurate mass to confirm the elemental composition (C₉H₇BF₃NO₂).

-

Analyze the MS/MS spectrum to identify the major fragment ions.

-

Correlate the observed fragments with the expected fragmentation pathways (e.g., loss of water).

-

Conclusion

This technical guide provides a detailed predictive framework for the NMR and MS spectral characterization of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid. By understanding the expected chemical shifts, coupling constants, and fragmentation patterns, researchers can more confidently confirm the structure and purity of their synthesized material. The provided experimental protocols are designed to be robust and to mitigate common challenges associated with the analysis of boronic acids, thereby ensuring the acquisition of high-quality, reproducible data. This document serves as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient and accurate characterization of this important synthetic intermediate.

References

-

Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. ([Link])

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. ([Link])

-

Schaefer, T., Marat, K., Peeling, J., & Veregin, R. P. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. ([Link])

-

Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7(4), 351-355. ([Link])

-

Jayawickramarajah, J., & Hamilton, A. D. (2007). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Current protocols in protein science, 50(1), 16-9. ([Link])

-

Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. ([Link])

-

Zhang, N., et al. (2018). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 23(11), 2969. ([Link])

-

Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. (2005). Journal of the American Society for Mass Spectrometry, 16(4), 517-529. ([Link])

-

NMR Spectra of Benzenes Containing Trifluoromethyl Groups. (1985). Bulletin of the Chemical Society of Japan, 58(2), 755-756. ([Link])

-

Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry, 61(12), 2779-2785. ([Link])

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(19), 7988-7995. ([Link])

-

Wikipedia. (n.d.). Electrospray ionization. ([Link])

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2014). Analytical Methods, 6(19), 7988-7995. ([Link])

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. ([Link])

-

Digital Mass Spectrometry. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties. ([Link])

-

Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. ([Link])

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? ([Link])

-

ResearchGate. (2015). Analysis of Boronic Acids Without Chemical Derivatisation. ([Link])

-

ResearchGate. (n.d.). Changes in 19 F chemical shift (Δδ) of various CF 3 tags as a function... ([Link])

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. ([Link])

Sources

- 1. reddit.com [reddit.com]

- 2. academic.oup.com [academic.oup.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. longdom.org [longdom.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 16. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Navigating the Research Landscape of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The convergence of the indole nucleus and a trifluoromethyl group in a single molecular entity presents a compelling scaffold for drug discovery and development. The indole ring system is a cornerstone in numerous biologically active compounds, both natural and synthetic.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a "privileged" structure in medicinal chemistry. The introduction of a trifluoromethyl (CF3) group can profoundly and often beneficially alter a molecule's physicochemical and pharmacological properties.[2] This highly electronegative group can enhance metabolic stability, increase lipophilicity for improved membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing target binding affinity.[3]

This technical guide provides an in-depth analysis of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, a valuable building block that leverages the synergistic effects of these two key functionalities. While its direct commercial availability is limited, this guide will equip researchers with the necessary knowledge to source, handle, and effectively utilize this compound in their research endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is presented below. These values are calculated and may vary slightly from experimental data.

| Property | Value |

| CAS Number | 1236071-90-1 |

| Molecular Formula | C₉H₇BF₃NO₂ |

| Molecular Weight | 228.96 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol |

Sourcing Strategy: Navigating the Path to Acquisition

Our investigation reveals that 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is not a readily available stock item from major chemical suppliers. While listed by some specialized chemical providers, it is often marked as available for custom synthesis. This necessitates a proactive approach to acquiring this key building block.

Workflow for Custom Synthesis

Engaging a custom synthesis provider is a common practice for obtaining novel or rare research chemicals. The following workflow outlines the key steps for researchers to successfully source 2-(trifluoromethyl)-1H-indol-5-ylboronic acid.

Caption: A streamlined workflow for sourcing through custom synthesis.

Several companies specialize in the custom synthesis of complex organic molecules, including fluorinated heterocycles and boronic acids.[4][5][6] When submitting an inquiry, providing the CAS number (1236071-90-1) is crucial for unambiguous identification. Researchers should also specify the desired purity (e.g., >95%) and the required quantity.

Proposed Synthetic Pathway

Understanding the likely synthetic route can be beneficial for discussions with custom synthesis providers and for troubleshooting any potential issues. A plausible and efficient method for the synthesis of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid would likely involve a domino trifluoromethylation/cyclization of a suitably substituted 2-alkynylaniline, followed by borylation.

A review of the literature suggests that indolylboronic acids can be prepared through various methods, including the borylation of halogenated indole precursors.[7][8] A general and effective approach is the Miyaura borylation of a halo-indole.[1]

Key Applications in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid lies in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9] This powerful reaction enables the formation of carbon-carbon bonds, allowing for the facile synthesis of complex biaryl and heteroaryl structures.[10] These motifs are prevalent in a wide array of marketed drugs and clinical candidates.

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This can be adapted for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid.

Materials:

-

2-(Trifluoromethyl)-1H-indol-5-ylboronic acid (1.0 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

Procedure:

-

To a reaction vessel, add 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, the aryl halide, and the base.

-

Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

Add the degassed solvent system.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are paramount when handling 2-(trifluoromethyl)-1H-indol-5-ylboronic acid. While a specific Safety Data Sheet (SDS) may not be readily available due to its custom synthesis nature, general guidelines for arylboronic acids should be followed.

Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Some boronic acids can be sensitive to air and moisture, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

It is important to note that some boronic acids have been reported to give a positive Ames test, indicating potential mutagenicity.[13] The mechanism is thought to involve the generation of organic radicals via oxidation. Therefore, minimizing exposure and handling with care are crucial.

Conclusion

2-(Trifluoromethyl)-1H-indol-5-ylboronic acid stands as a valuable, albeit not commercially off-the-shelf, building block for the synthesis of novel chemical entities with significant potential in drug discovery. Its trifluoromethylated indole core offers a strategic advantage in designing molecules with enhanced pharmacological properties. While sourcing this compound requires a proactive custom synthesis approach, the synthetic utility, particularly in Suzuki-Miyaura cross-coupling reactions, justifies the effort for researchers aiming to explore new chemical space. By understanding the sourcing logistics, synthetic applications, and proper handling procedures outlined in this guide, scientists can effectively incorporate this potent building block into their research programs, paving the way for the discovery of next-generation therapeutics.

References

-

Cubink, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

-

ResearchGate. (2025). (PDF) Indolylboronic Acids: Preparation and Applications. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

-

PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

-

Redka, M. O., Dovhaniuk, N., Blahun, O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

-

ChemRxiv. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

-

ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. [Link]

-

MDPI. (2023). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules. [Link]

-

ResearchGate. The synthesis of indolylboronic acids or esters via the cyclization of substituted anilines. [Link]

-

Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]

-

ResearchGate. (2026). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. [Link]

-

Wikipedia. Boronic acid. [Link]

-

MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

PMC. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science. [Link]

-

ACS Publications. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters. [Link]

-

PMC. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Pharma Inventor Inc. Custom Organic Synthesis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ArtMolecule. Custom Synthesis. [Link]

-

ResearchGate. Boronic acid building blocks used in this study, first synthesis of... [Link]

-

Synthonix, Inc. Boronic Acids and Derivatives. [Link]

-

ResearchGate. (2019). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

-

Oakwood Chemical. Custom Synthesis. [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. [Link]

-

PMC. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmainventor.com [pharmainventor.com]

- 5. fluoryx.com [fluoryx.com]

- 6. Custom Synthesis [oakwoodchemical.com]

- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. aaronchem.com [aaronchem.com]

- 12. aksci.com [aksci.com]

- 13. Boronic acid - Wikipedia [en.wikipedia.org]

A Technical Guide to the Stability and Storage of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid

This guide provides an in-depth technical overview of the stability and storage considerations for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes established principles of boronic acid chemistry with practical, field-proven insights to ensure the long-term integrity and performance of this valuable reagent.

Introduction: The Significance of 2-(Trifluoromethyl)-1H-indol-5-ylboronic Acid

2-(Trifluoromethyl)-1H-indol-5-ylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, while the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The boronic acid moiety serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The successful synthesis of complex molecules utilizing this building block is predicated on its purity and stability. Understanding the factors that govern its degradation is therefore of paramount importance.

Chemical Structure and Intrinsic Stability Factors

The stability of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is influenced by the interplay of its constituent parts: the indole ring, the trifluoromethyl group, and the boronic acid functional group.

-

The Boronic Acid Group: Boronic acids are known to be susceptible to two primary degradation pathways: hydrolysis (protodeboronation) and oxidation. The C-B bond can be cleaved under certain conditions, replacing the boronic acid with a hydrogen atom.

-

The Indole Nucleus: The indole ring system is electron-rich and can be prone to oxidation, particularly at the C2 and C3 positions.[4][5][6][7][8]

-

The Trifluoromethyl Group: As a strong electron-withdrawing group, the CF3 substituent has a notable electronic effect on the aromatic ring. This electronic pull can influence the reactivity and stability of both the indole nucleus and the boronic acid group. Specifically, the electron-withdrawing nature of the trifluoromethyl group is expected to increase the stability of the arylboronic acid by making the carbon-boron bond less susceptible to electrophilic attack.

Key Degradation Pathways

A thorough understanding of the potential degradation pathways is critical for developing appropriate storage and handling protocols.

Hydrolytic Degradation (Protodeboronation)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding des-boro indole and boric acid. This process is often pH-dependent.[9][10] While arylboronic acids are generally more stable than their alkyl counterparts, this pathway can be a concern under non-optimal storage or reaction conditions.

Oxidative Degradation

Oxidation can occur at two main sites within the molecule:

-

Oxidation of the Boronic Acid: The boronic acid moiety can be oxidized to the corresponding phenol. This is a common degradation pathway for many boronic acids.

-

Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation, which can lead to a variety of products, including oxindoles and isatins, potentially followed by ring-opening to form anthranilic acid derivatives.[4][5][7][8] The presence of oxygen and exposure to light can accelerate these processes.

The interplay of these degradation pathways can be visualized as follows:

Recommended Storage and Handling Protocols

To maintain the integrity of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C) or freeze (-20 °C) for long-term storage. | Slows down the rate of chemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidative degradation of both the boronic acid and the indole ring. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis of the boronic acid (protodeboronation). |

| Light | Protect from light by using an amber vial or storing in the dark. | Minimizes light-induced oxidative degradation of the indole nucleus. |

Handling:

-

Equilibrate the container to room temperature before opening to prevent moisture condensation.

-

Handle the compound in an inert atmosphere glovebox or under a blanket of inert gas whenever possible.

-

Use clean, dry spatulas and glassware.

Experimental Assessment of Stability: A Forced Degradation Study Protocol

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[11][12][13][14][15]

Objective

To evaluate the stability of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid under various stress conditions and to identify the major degradation products.

Materials and Methods

-

Test Substance: 2-(trifluoromethyl)-1H-indol-5-ylboronic acid

-

Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (for mobile phase).

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector, and preferably coupled with a Mass Spectrometer (LC-MS) for peak identification.

Forced Degradation Conditions

| Stress Condition | Procedure |

| Acidic Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60 °C for 24 hours. |

| Basic Hydrolysis | Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours. |

| Oxidative Degradation | Dissolve the compound in a 1:1 mixture of acetonitrile and 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Store the solid compound at 80 °C for 48 hours. |

| Photolytic Degradation | Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |

Analytical Method: Stability-Indicating HPLC-UV/MS

A stability-indicating method is crucial to separate the parent compound from any degradation products.[16][17][18][19]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

-

Mobile Phase: A gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile) is recommended.

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220 nm and 275 nm). MS detection for mass identification of parent and degradants.

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

The following diagram illustrates the workflow for the forced degradation study:

Summary of Expected Stability Profile

Based on the chemical structure and general principles of boronic acid and indole chemistry, the following stability profile for 2-(trifluoromethyl)-1H-indol-5-ylboronic acid can be anticipated:

| Condition | Expected Stability | Likely Degradation Products |

| Solid State (Ideal Storage) | High | Minimal degradation |

| Acidic Conditions | Moderate to Low | Protodeboronation product, potential indole ring degradation |

| Basic Conditions | Low | Protodeboronation product, potential indole ring degradation |

| Oxidative Conditions | Low | Oxidized boronic acid (phenol), oxidized indole products (oxindole, isatin) |

| Thermal Stress | Moderate | Dependent on melting point and presence of residual moisture/oxygen |

| Photolytic Stress | Moderate to Low | Oxidized indole products |

Conclusion

The stability of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid is a critical parameter that influences its successful application in research and development. By understanding its inherent chemical properties and potential degradation pathways—primarily hydrolysis and oxidation—researchers can implement effective storage and handling strategies to preserve its quality. The implementation of forced degradation studies coupled with a robust, stability-indicating HPLC method is essential for a comprehensive understanding of its stability profile and for ensuring the reliability of experimental outcomes. Adherence to the recommendations outlined in this guide will contribute to the consistent performance of this important synthetic building block.

References

-

Oxidation of Indole and Indole Derivatives... : Applied Biochemistry & Microbiology - Ovid. (n.d.). Retrieved from [Link]

-

Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. [Link]

- Soundararajan, S., & Smith, M. D. (2004). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of the American Chemical Society, 126(45), 14887-14895.

- Di Rocco, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.

-

Ma, Q., Qu, Y., & Li, A. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2688. [Link]

-

Ma, Q., Qu, Y., & Li, A. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.). ResearchGate. Retrieved from [Link]

-

Ross, B. P., et al. (2026). Phosphonic Acid-Boronic Acid Anhydrides Demonstrate Class A–D β-Lactamase Inhibition. The Journal of Organic Chemistry. [Link]

-

Self-healing polymers based on boronic/boronate ester bonds. (2021). Journal of Materials Chemistry A. [Link]

-

Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks. (n.d.). KAUST Repository. Retrieved from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]

- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.

- Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences (IRJPMS), 8(3), 26-33.

-

Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

- Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

-

Kamberi, M., & Macdonald, F. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. (2011). Organic & Biomolecular Chemistry. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

- van der Born, D., et al. (2014). A universal procedure for the [¹⁸F]trifluoromethylation of aryl iodides and aryl boronic acids with highly improved specific activity.

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). LabRulez LCMS. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). ResearchGate. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. (2020). Journal of the American Chemical Society. [Link]

-

Dahiwade, V., et al. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave. [Link]

-

Boronic Acids and Derivatives. (n.d.). Synthonix, Inc. Retrieved from [Link]

- Narenderan, S. T., et al. (2017). Development and Validation of a Stability Indicating HPLC Method for Determination of Erlotinib Hydrochloride in Bulk. International Journal of ChemTech Research, 10(15), 183-188.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. ovid.com [ovid.com]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 8. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. onyxipca.com [onyxipca.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.us [biomedres.us]

- 14. biopharminternational.com [biopharminternational.com]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. irjpms.com [irjpms.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. rjwave.org [rjwave.org]

- 19. sphinxsai.com [sphinxsai.com]

The Strategic Advantage of Trifluoromethyl-Substituted Indole Boronic Acids: A Technical Guide for Advanced Synthesis and Application

Abstract

The indole scaffold remains a cornerstone of medicinal chemistry and materials science. Its strategic modification with a trifluoromethyl (CF3) group and a boronic acid moiety unlocks a powerful class of building blocks: trifluoromethyl-substituted indole boronic acids. The potent electron-withdrawing nature of the CF3 group profoundly influences the physicochemical properties of the indole ring, enhancing metabolic stability, lipophilicity, and binding affinity of target molecules. The boronic acid functionality serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, properties, and diverse applications of these high-value chemical intermediates. We will delve into detailed experimental protocols, showcase their utility in the development of kinase inhibitors for oncology, and explore their emerging role in the creation of advanced organic light-emitting diodes (OLEDs).

The Trifluoromethyl Indole Motif: A Privileged Scaffold in Modern Chemistry

The indole ring system is a ubiquitous feature in a vast array of biologically active natural products and synthetic pharmaceuticals. The incorporation of a trifluoromethyl group (CF3) onto this privileged scaffold is a well-established strategy in modern drug design to enhance the therapeutic potential of lead compounds. The unique properties of the CF3 group, including its high electronegativity, steric bulk, and metabolic stability, can dramatically improve a molecule's pharmacokinetic and pharmacodynamic profile.

When coupled with a boronic acid group, trifluoromethyl-substituted indoles are transformed into versatile synthetic intermediates. Boronic acids are relatively stable, have low toxicity, and are readily available, making them ideal partners in a wide range of chemical transformations.[1] The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient method for the formation of carbon-carbon bonds.[2]

This guide will focus on the practical applications of trifluoromethyl-substituted indole boronic acids, providing detailed methodologies and insights into their use in cutting-edge research.

Synthesis of Trifluoromethyl-Substituted Indole Boronic Acids

The synthesis of trifluoromethyl-substituted indole boronic acids can be achieved through several routes. A common and effective method involves a domino trifluoromethylation/cyclization of a suitable 2-alkynylaniline precursor.[3] This approach allows for the precise installation of the trifluoromethyl group at the 2-position of the indole ring. The resulting trifluoromethyl-substituted indole can then be converted to the corresponding boronic acid.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles

This protocol is adapted from a domino trifluoromethylation/cyclization strategy.[3]

Materials:

-

2-Alkynylaniline derivative (e.g., N-tosyl-2-alkynylaniline)

-

Fluoroform-derived CuCF3 reagent

-

TMEDA (Tetramethylethylenediamine)

-

Anhydrous solvent (e.g., DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the N-tosyl-2-alkynylaniline (1.0 equiv), the fluoroform-derived CuCF3 reagent (1.5 equiv), and TMEDA (2.0 equiv).

-

Add anhydrous DMF via syringe and stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

The yields of this reaction are generally good and tolerant of a range of functional groups on the aniline ring.[3]

Conversion to Indole Boronic Acids

Once the trifluoromethyl-substituted indole is obtained, it can be converted to the corresponding boronic acid via a C-H borylation reaction or by halogenation followed by a metal-halogen exchange and reaction with a boron electrophile.

Physicochemical Properties: The Impact of Trifluoromethyl Substitution

The introduction of a trifluoromethyl group has a profound impact on the physicochemical properties of the indole ring.

-

Lipophilicity: The CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-